3-[5,6-dimethyl-1-(2-methylbenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone
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Overview
Description
3-[5,6-dimethyl-1-(2-methylbenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone is a complex organic compound featuring a benzimidazole core linked to a pyridinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5,6-dimethyl-1-(2-methylbenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Benzimidazole Core: This step involves the condensation of o-phenylenediamine with an appropriate carboxylic acid or its derivative under acidic conditions to form the benzimidazole ring.
Alkylation: The benzimidazole core is then alkylated with 2-methylbenzyl chloride in the presence of a base such as potassium carbonate to introduce the 2-methylbenzyl group.
Pyridinone Formation: The final step involves the cyclization of the intermediate with a suitable pyridine derivative under basic or acidic conditions to form the pyridinone ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole and pyridinone rings, using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride, targeting the carbonyl group in the pyridinone ring.
Substitution: Nucleophilic substitution reactions can occur at the benzimidazole ring, especially at positions adjacent to the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other peroxides.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, bases like potassium carbonate or sodium hydride.
Major Products
Oxidation: Oxidized derivatives of the benzimidazole and pyridinone rings.
Reduction: Reduced forms of the pyridinone ring, potentially leading to alcohol derivatives.
Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its potential as a ligand in coordination chemistry, forming complexes with various metal ions. Its unique structure allows for interesting coordination geometries and electronic properties.
Biology
Biologically, 3-[5,6-dimethyl-1-(2-methylbenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone has shown promise as an antimicrobial and anticancer agent. Its ability to interact with biological macromolecules makes it a candidate for drug development.
Medicine
In medicine, this compound is being explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors involved in disease pathways. Its structural features allow for high specificity and potency.
Industry
Industrially, this compound could be used in the development of new materials with specific electronic or optical properties, owing to its conjugated system and potential for functionalization.
Mechanism of Action
The mechanism by which 3-[5,6-dimethyl-1-(2-methylbenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The benzimidazole and pyridinone rings can form hydrogen bonds and π-π interactions with target molecules, influencing their activity. This compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole Derivatives: Compounds like 2-aminobenzimidazole and 5,6-dimethylbenzimidazole share structural similarities but differ in their functional groups and biological activities.
Pyridinone Derivatives: Compounds such as 2-pyridinone and 3-hydroxy-2-pyridinone have similar core structures but vary in their substituents and reactivity.
Uniqueness
3-[5,6-dimethyl-1-(2-methylbenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone is unique due to its combination of a benzimidazole and pyridinone ring, which imparts distinct electronic and steric properties. This dual-ring system allows for versatile interactions with biological and chemical targets, making it a valuable compound in various fields of research.
Properties
IUPAC Name |
3-[5,6-dimethyl-1-[(2-methylphenyl)methyl]benzimidazol-2-yl]-1H-pyridin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O/c1-14-7-4-5-8-17(14)13-25-20-12-16(3)15(2)11-19(20)24-21(25)18-9-6-10-23-22(18)26/h4-12H,13H2,1-3H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTIWRAUXLISALX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C3=C(C=C(C(=C3)C)C)N=C2C4=CC=CNC4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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